2-{5-[1-(3-methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine
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Overview
Description
- Starting materials: Pyrimidine derivatives.
- Reaction conditions: Nucleophilic substitution reactions.
Methoxyphenyl Attachment:
- Starting materials: Methoxyphenyl derivatives.
- Reaction conditions: Coupling reactions using palladium catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine:
- Explored as a lead compound in drug discovery programs targeting various diseases.
- Studied for its potential therapeutic effects and pharmacokinetic properties.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers or coatings.
- Applied in the design of novel catalysts for chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{5-[1-(3-methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidinone core, followed by the introduction of the oxadiazole and pyrimidine moieties. The final step involves the attachment of the methoxyphenyl group.
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Azetidinone Core Synthesis:
- Starting materials: β-lactam precursors.
- Reaction conditions: Cyclization reactions under basic or acidic conditions.
-
Oxadiazole Formation:
- Starting materials: Hydrazides and carboxylic acids.
- Reaction conditions: Cyclization reactions using dehydrating agents such as phosphorus oxychloride.
Mechanism of Action
- 2-{5-[1-(3-methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine shares structural similarities with other azetidinone derivatives, oxadiazole derivatives, and pyrimidine derivatives.
Uniqueness:
- The combination of the methoxyphenyl, oxadiazole, pyrimidine, and azetidinone moieties in a single molecule is unique, providing a distinct set of chemical and biological properties.
- Compared to other similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity due to the synergistic effects of its functional groups.
Comparison with Similar Compounds
- 2-{5-[1-(3-methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine
- (3-Methoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
- (3-Methoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propanone
Properties
IUPAC Name |
(3-methoxyphenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-24-13-5-2-4-11(8-13)17(23)22-9-12(10-22)16-20-15(21-25-16)14-18-6-3-7-19-14/h2-8,12H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUXHBLXANZCOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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